molecular formula C11H14O3 B3258113 4-(1-Ethoxyethoxy)benzaldehyde CAS No. 300683-51-6

4-(1-Ethoxyethoxy)benzaldehyde

Cat. No.: B3258113
CAS No.: 300683-51-6
M. Wt: 194.23 g/mol
InChI Key: SAJHFTYZTDRBAN-UHFFFAOYSA-N
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Description

4-(1-Ethoxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 1-ethoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

4-(1-Ethoxyethoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(1-Ethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.

Scientific Research Applications

4-(1-Ethoxyethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of reaction intermediates and products. The compound can also interact with cellular macromolecules, forming Schiff bases with free amino groups of proteins, which can affect cellular functions and processes .

Comparison with Similar Compounds

4-(1-Ethoxyethoxy)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in scientific research and industry.

Properties

IUPAC Name

4-(1-ethoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-9(2)14-11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJHFTYZTDRBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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